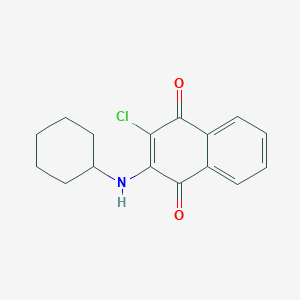![molecular formula C5H2Br2N4O B15062835 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C5H2Br2N4O. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one typically involves the bromination of pyrazolo[3,4-d]pyrimidin-4-one. One common method includes the reaction of pyrazolo[3,4-d]pyrimidin-4-one with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3,6-diaminopyrazolo[3,4-d]pyrimidin-4-one.
Oxidation: Formation of pyrazolo[3,4-d]pyrimidin-4,6-dione.
Reduction: Formation of 3,6-dihydropyrazolo[3,4-d]pyrimidin-4-one.
科学的研究の応用
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Pharmaceutical Industry: Investigated for its potential use in the development of new therapeutic agents.
作用機序
The mechanism of action of 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one: Lacks the bromine substituents and has different reactivity and biological activity.
3,6-Dichloropyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
3,6-Difluoropyrazolo[3,4-d]pyrimidin-4-one: Contains fluorine atoms, which can significantly alter its biological activity and chemical stability.
Uniqueness
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of bromine atoms, which can enhance its reactivity and potential as a versatile intermediate in organic synthesis. The bromine atoms also contribute to its biological activity, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C5H2Br2N4O |
|---|---|
分子量 |
293.90 g/mol |
IUPAC名 |
3,6-dibromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2Br2N4O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H2,8,9,10,11,12) |
InChIキー |
AKEQDSBYNDZGKN-UHFFFAOYSA-N |
正規SMILES |
C12=C(NN=C1N=C(NC2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
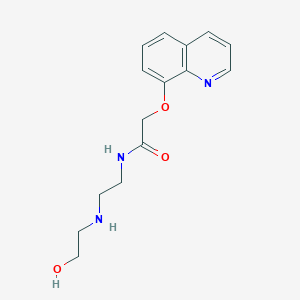

![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
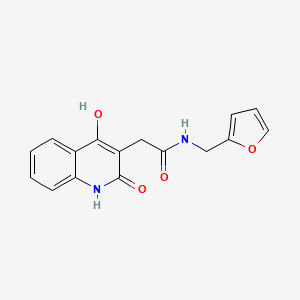

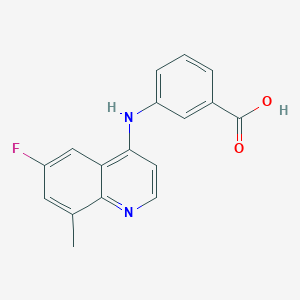
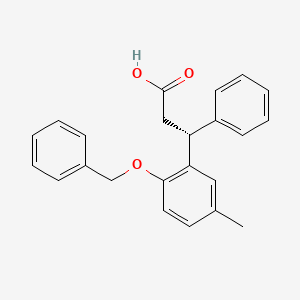
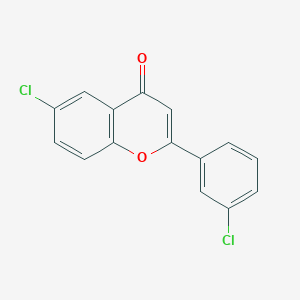
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
